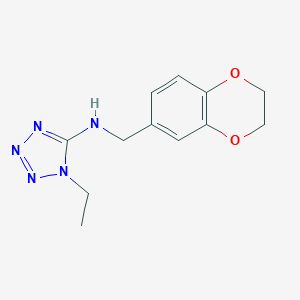
N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine exerts its effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine prevents the activation and proliferation of B-cells and reduces the production of pro-inflammatory cytokines and chemokines. Additionally, N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine has been shown to inhibit the activity of other kinases, such as interleukin-2-inducible T-cell kinase (ITK), which further contributes to its immunomodulatory effects.
Biochemical and Physiological Effects
N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine has been shown to have a broad range of biochemical and physiological effects, including inhibition of B-cell proliferation, reduction of cytokine and chemokine production, modulation of T-cell activation, and inhibition of tumor growth. In preclinical studies, N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine has demonstrated efficacy in various animal models of cancer, autoimmune disorders, and inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine has several advantages for lab experiments, including its high potency, selectivity, and specificity for BTK inhibition. Additionally, N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine also has some limitations, including its potential off-target effects on other kinases and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine. One potential area of interest is the development of N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine as a therapeutic agent for cancer, autoimmune disorders, and inflammatory diseases. Another area of research could be the identification of biomarkers that can predict the response to N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine treatment. Additionally, further studies are needed to investigate the potential off-target effects of N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine on other kinases and to optimize its pharmacokinetic properties. Finally, the development of novel formulations or delivery systems for N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine could improve its solubility and bioavailability, thereby enhancing its therapeutic potential.
Conclusion
In conclusion, N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Its selective inhibition of BTK and immunomodulatory effects make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. With further research and development, N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine could become an important therapeutic agent for the treatment of cancer, autoimmune disorders, and inflammatory diseases.
Synthesis Methods
The synthesis of N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine involves a multi-step process that starts with the reaction between 3,5-dichloro-2-methoxybenzyl chloride and 2-thienylmethanamine to form the intermediate N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine hydrochloride. This intermediate is then reacted with sodium hydroxide to obtain the final product, N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine. The purity of the product is ensured by multiple purification steps, including recrystallization and column chromatography.
Scientific Research Applications
N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine has been shown to inhibit the growth of lymphoma and leukemia cells by targeting the B-cell receptor signaling pathway. In autoimmune disorders, N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine has been studied for its ability to modulate the immune response by inhibiting the activation of B-cells and T-cells. In inflammatory diseases, N-(3,5-dichloro-2-methoxybenzyl)-N-(2-thienylmethyl)amine has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines.
properties
Molecular Formula |
C13H13Cl2NOS |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C13H13Cl2NOS/c1-17-13-9(5-10(14)6-12(13)15)7-16-8-11-3-2-4-18-11/h2-6,16H,7-8H2,1H3 |
InChI Key |
AIYYCTIRIUFLLA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1CNCC2=CC=CS2)Cl)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)CNCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol](/img/structure/B276624.png)
![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine](/img/structure/B276625.png)
![3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid](/img/structure/B276627.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid](/img/structure/B276628.png)
![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276632.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276634.png)

![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B276637.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B276641.png)
![4-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B276642.png)
![4-{5-[(Cyclopentylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276644.png)
![4-{5-[(Butylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276645.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine](/img/structure/B276646.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B276647.png)